molecular formula C12H18N2O3S2 B2541173 N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide CAS No. 2034485-03-3

N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide

Cat. No.: B2541173
CAS No.: 2034485-03-3
M. Wt: 302.41
InChI Key: XRAIKJNJCABYNB-UHFFFAOYSA-N
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Description

N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide is an organosulfur compound that features a sulfonamide functional group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it uses readily available and low-cost commodity chemicals, and it does not require additional pre-functionalization and de-functionalization steps . The reaction conditions often involve the use of ammonium carbamate as the nitrogen source and methanol as the reaction medium .

Industrial Production Methods

In an industrial setting, the production of sulfonamides like this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly and economic processes is also emphasized to minimize waste generation .

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction and conditions used .

Scientific Research Applications

N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfon

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S2/c15-19(16,12-2-1-5-13-10-12)14-6-9-18-11-3-7-17-8-4-11/h1-2,5,10-11,14H,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAIKJNJCABYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNS(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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